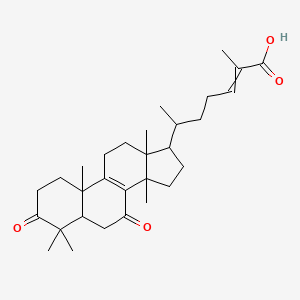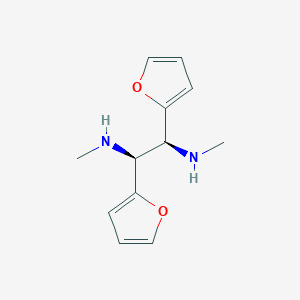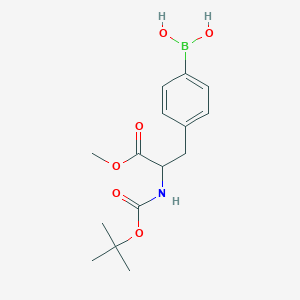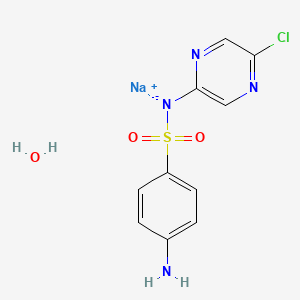
7-Aminoceftriaxone (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminoceftriaxone (sodium) is a derivative of ceftriaxone, a third-generation cephalosporin antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of Gram-positive and Gram-negative bacteria. It is commonly used in the treatment of various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-aminocephalosporanic acid, a key intermediate, involves the suspension of 7-aminocephalosporanic acid, a triazine ring, and ethylene diamine tetraacetic acid in dimethyl carbonate. A boron trifluoride dimethyl carbonate complex is then added as a catalyst to facilitate the reaction. This method is environmentally friendly and cost-effective, avoiding the use of toxic solvents like acetonitrile .
Industrial Production Methods: The industrial production of 7-aminocephalosporanic acid involves a similar process but on a larger scale. The use of dimethyl carbonate as a solvent and boron trifluoride dimethyl carbonate complex as a catalyst ensures high yield and purity of the final product. This method is preferred due to its safety, low cost, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoceftriaxone (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .
Scientific Research Applications
7-Aminoceftriaxone (sodium) has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various cephalosporin derivatives.
Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.
Medicine: It is used in the treatment of bacterial infections and in the development of new therapeutic agents.
Industry: It is used in the production of antibiotics and other pharmaceutical products
Mechanism of Action
7-Aminoceftriaxone (sodium) exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing the bacteria to lyse and die. The molecular targets involved in this process include carboxypeptidases, endopeptidases, and transpeptidases .
Comparison with Similar Compounds
Ceftriaxone: A third-generation cephalosporin antibiotic with a similar mechanism of action.
Cefotaxime: Another third-generation cephalosporin with broad-spectrum antibacterial activity.
Ceftazidime: A third-generation cephalosporin known for its effectiveness against Pseudomonas aeruginosa.
Uniqueness: 7-Aminoceftriaxone (sodium) is unique due to its specific structural modifications, which enhance its antibacterial activity and stability. It also has a broader spectrum of activity compared to some other cephalosporins, making it a valuable compound in the treatment of various bacterial infections .
Properties
Molecular Formula |
C12H12N5NaO5S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
sodium;7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1 |
InChI Key |
PJJRLUBHVGIDHN-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)


![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)
![7-[5-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13399442.png)
![Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13399458.png)

![9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine](/img/structure/B13399478.png)
![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
